二茂钛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Titanocene, also known as titanium-based organometallic compounds, is a type of organometallic compound that has been used in a variety of scientific research applications. Titanocene compounds have been studied in the fields of organic synthesis, catalysis, and biochemistry. Due to their unique properties, titanocene compounds have been used in a variety of laboratory experiments, ranging from drug synthesis to biochemical assays.

科学研究应用

单茂钛配合物:这些是作为烯烃聚合催化剂使用的特殊二茂钛化合物,可控制目标聚合物的微观结构。这些配合物的合成和研究进展在工业应用中具有巨大的潜力 (吴、张和金,2017 年)。

天然产物合成:二茂钛(III)配合物(如 Cp2TiCl)已有效地用于天然产物的合成,证明了它们在从易得原料中进行直接合成的催化方法中的实用性 (Morcillo 等人,2014 年)。

抗癌应用:二茂钛(IV)配合物显示出有希望的抗癌特性。这篇综述重点介绍了有机镓(III)、有机锡(IV)和二茂钛(IV)配合物的合成,重点介绍了它们的细胞毒性抗癌特性 (Ellahioui、Prashar 和 Gómez‐Ruiz,2017 年)。

在化学应用中的多功能性:二茂钛衍生物在聚合物、医学肿瘤学和有机合成中具有广泛的应用。本文综述了这些衍生物在各个领域的多种用途 (Bowman,2006 年)。

绿色化学和催化:二茂钛一氯化物被强调为一种单电子转移试剂,催化各种化学转化,包括 C-C 键形成和异构化反应。这项工作强调了它在有机和有机金属化学中作为绿色催化剂的作用 (Martínez 等人,2020 年)。

对肿瘤蛋白水解酶的抑制作用:二茂钛二氯化物已被证明可以抑制肿瘤明胶酶和其他蛋白水解酶。此特性有助于其抗血管生成作用和抗癌作用 (Pavlaki 等人,2009 年)。

超分子相互作用和催化:对二茂钛(III)配合物在催化应用中的研究,包括它们的电化学性质和稳定性,为设计二茂钛催化的反应提供了关键信息 (Gansäuer 等人,2014 年)。

作用机制

Titanocene, also known as cyclopenta-1,3-diene;titanium(4+);dichloride, is an organotitanium compound that has been investigated for its potential use in various applications, including as an anticancer drug . This article will explore the mechanism of action of Titanocene, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Titanocene primarily targets cancer cells, specifically renal-cell cancer and other solid tumors . It is transported via serum albumin selectively into cancer cells and targets their DNA by coordinating strongly to phosphate groups .

Mode of Action

Titanocene interacts with its targets by binding to the DNA of cancer cells . This binding occurs at the phosphate groups of the DNA, leading to changes in the DNA structure . Additionally, Titanocene is able to induce apoptosis via the FAS receptor pathway .

Biochemical Pathways

Titanocene affects various biochemical pathways related to cancer cell growth and survival. Its cytotoxic and apoptosis-inducing properties lead to the death of cancer cells . Furthermore, it has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, thus preventing the supply of nutrients to the cancer cells .

Pharmacokinetics

The pharmacokinetics of Titanocene involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Titanocene is transported via serum albumin selectively into cancer cells

Result of Action

The result of Titanocene’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to the death of cancer cells and a reduction in tumor size. Very encouraging is the fact that Titanocene is breaking platinum-resistance in human colon and human lung cancer cells , which might make it attractive as a cytotoxic component of future 2nd or 3rd line cancer treatments.

Action Environment

The action of Titanocene can be influenced by various environmental factors. For example, the presence of serum albumin in the body can affect the transport of Titanocene into cancer cells

安全和危害

未来方向

属性

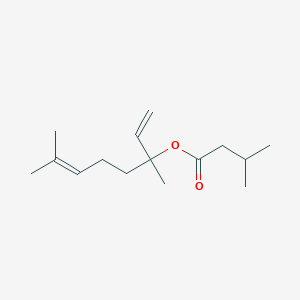

| { "Design of the Synthesis Pathway": "The synthesis of Titanocene involves the reaction of cyclopentadienyl magnesium bromide with titanium tetrachloride in the presence of a reducing agent.", "Starting Materials": [ "Cyclopentadiene", "Magnesium", "Bromine", "Titanium tetrachloride", "Reducing agent" ], "Reaction": [ "Step 1: Preparation of cyclopentadienyl magnesium bromide by reacting cyclopentadiene with magnesium and bromine in diethyl ether.", "Step 2: Generation of TiCl4 by reacting titanium tetrachloride with magnesium in diethyl ether.", "Step 3: Addition of cyclopentadienyl magnesium bromide to TiCl4 in diethyl ether.", "Step 4: Reduction of the resulting intermediate with a reducing agent to form Titanocene." ] } | |

| 1271-19-8 | |

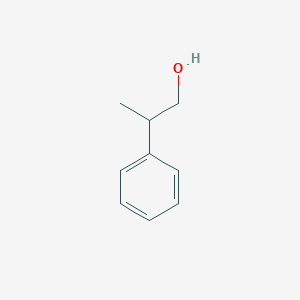

分子式 |

C10H2Cl2Ti-10 |

分子量 |

240.89 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;dichlorotitanium |

InChI |

InChI=1S/2C5H.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |

InChI 键 |

DYUFLUNZOBVZGN-UHFFFAOYSA-L |

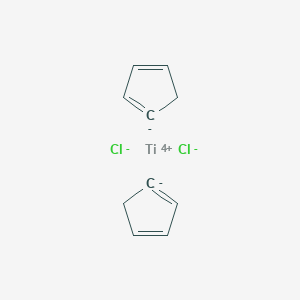

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] |

规范 SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl |

颜色/形态 |

Bright red acicular crystals from toluene Reddish-orange crystalline solid |

密度 |

1.6 (NTP, 1992) 1.60 |

熔点 |

552 °F (NTP, 1992) 289 °C +/- 2 deg |

| 1271-19-8 | |

物理描述 |

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

保质期 |

STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR |

溶解度 |

Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。